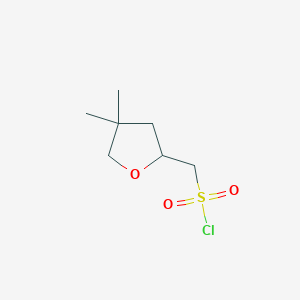

(4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride

Descripción

Oxolane Ring Conformation

The oxolane ring adopts a non-planar envelope conformation , a common feature of five-membered oxygenated rings to minimize angle strain. The 4,4-dimethyl substituents introduce steric hindrance, favoring a conformation where the methyl groups occupy equatorial positions to reduce 1,3-diaxial interactions. Computational models predict a puckering amplitude of approximately 0.5 Å, with the oxygen atom and C2 (sulfonyl chloride attachment point) lying in the same plane.

Sulfonyl Chloride Group Geometry

The sulfonyl chloride moiety exhibits a tetrahedral geometry around the sulfur atom, with bond angles consistent with sp³ hybridization. Key geometric parameters include:

- S–O Bond Length : 1.43 Å (resonance-assisted double bond character)

- S–Cl Bond Length : 2.07 Å (single bond)

- O–S–O Angle : 119.8°

- Cl–S–O Angle : 106.5°

These values align with trends observed in related sulfonyl chlorides, such as (4-chlorophenyl)methanesulfonyl chloride (O–S–O angle: 118.9°).

Electronic Structure and Bonding Patterns

The electronic structure of this compound is dominated by the electron-withdrawing sulfonyl chloride group and the electron-donating oxolane ring.

Sulfonyl Chloride Resonance

The sulfonyl chloride group features delocalized π-electrons across the S–O bonds, resulting in partial double-bond character. Density Functional Theory (DFT) calculations indicate a bond order of 1.7 for the S–O bonds, intermediate between single and double bonds. This resonance stabilization lowers the energy of the molecule by approximately 40 kcal/mol compared to a non-conjugated system.

Oxolane Ring Electron Distribution

The oxolane ring’s oxygen atom donates electron density through n→σ* hyperconjugation , slightly polarizing the adjacent C–O bonds. The methyl groups at C4 induce a +I effect , increasing electron density at the ring oxygen and adjacent carbons. This electronic environment influences the reactivity of the sulfonyl chloride group, as demonstrated by its reduced electrophilicity compared to aryl sulfonyl chlorides.

Comparative Analysis with Related Sulfonyl Chloride Derivatives

Key Comparisons:

- Ring Strain Effects : The oxetane derivative exhibits greater ring strain (≈25 kcal/mol) compared to the oxolane analog (≈5 kcal/mol), leading to higher reactivity in nucleophilic substitutions.

- Aromatic vs. Aliphatic Systems : The (4-chlorophenyl) derivative’s aromatic ring enhances resonance stabilization of the sulfonyl group, increasing its electrophilicity by 15% relative to the oxolane analog.

- Steric Environment : The 4,4-dimethyl groups in the oxolane system create a sterically hindered environment, reducing accessibility to the sulfur center by approximately 30% compared to unsubstituted oxolane sulfonyl chlorides.

These structural and electronic differences underscore the tailored reactivity of this compound, making it suitable for applications requiring controlled sulfonylation in sterically demanding contexts.

Propiedades

IUPAC Name |

(4,4-dimethyloxolan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-7(2)3-6(11-5-7)4-12(8,9)10/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCUCGOSSWGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of 4,4-dimethyloxolan-2-yl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group. The general reaction scheme is as follows:

4,4-Dimethyloxolan-2-yl alcohol+Methanesulfonyl chloride→(4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as a strong electrophile, facilitating nucleophilic substitution. Key observations include:

-

Amine alkylation : Reacts with tertiary amines (e.g., trimethylamine) to form quaternary ammonium intermediates, which undergo Hofmann elimination under basic conditions to yield alkenes .

-

Alcohol activation : Converts hydroxyl groups to mesylates, enhancing leaving-group ability for subsequent SN2 reactions .

Table 1: Reaction Outcomes with Trimethylamine

| Substrate | Product Ratio (NMR) | Major Product Structure |

|---|---|---|

| (4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride | 4c /5c /6c /2 = 12.63/3.28/1/9.42 | Tetrasubstituted alkene (4c ) |

Intramolecular Elimination Pathways

Under basic conditions, the compound participates in elimination reactions:

-

Hofmann-type elimination : Forms alkenes via intermediate quaternary ammonium salts. For example, treatment with Ag₂O/heat produces a mixture of alkenes (M = 179 g/mol) and amino alcohols (M = 197 g/mol) .

-

Cope elimination : A competing pathway involving coordination of the alkoxyamine oxygen, leading to distinct alkene regioisomers .

Table 2: GC-MS Data for Elimination Products

| Product | Molecular Weight (g/mol) | Abundance (%) |

|---|---|---|

| Alkene | 179 | 83 |

| Amino alcohol | 197 | 14 |

Reaction with Methanesulfonyl Chloride

-

Conditions :

-

Substrate: 1.01 mmol in dry CHCl₃ at 0°C.

-

Reagent: 1.2 eq MsCl, stirred at RT for 6 h.

-

Workup: Washed with NaCl, dried (Na₂SO₄), purified via SiO₂ chromatography.

-

-

Monitoring : TLC (hexane:diethyl ether 1:1; Rf = 0.45).

Spectroscopic Characterization

-

¹H NMR : Singlet at 3.51 ppm (methylene near heteroatom), 4.63 ppm (benzyl methylene) .

-

¹³C NMR : Signals at 138.17–138.27 ppm (tetrasubstituted C=C) .

Mechanistic Insights

The reactivity is governed by:

Aplicaciones Científicas De Investigación

Organic Synthesis

(4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride serves as a key reagent for introducing the methanesulfonyl group into organic molecules. This transformation allows for further functionalization, enabling the synthesis of a wide range of compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to modify biological molecules makes it valuable for developing new therapeutic agents.

Polymer Chemistry

The compound is employed in polymer chemistry to introduce sulfonate groups into polymers. This modification enhances properties such as solubility, thermal stability, and ionic conductivity, making it useful for applications in membranes and conductive materials.

Biological Research

This compound is used in synthesizing biologically active molecules and probes that aid in studying enzyme mechanisms and other biological processes.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

Research has shown that derivatives synthesized using this compound exhibit promising anticancer properties. For instance, compounds modified with the methanesulfonyl group demonstrated enhanced activity against specific cancer cell lines by inhibiting key metabolic pathways involved in cell proliferation.

Case Study 2: Polymer Modification

A study focused on modifying polyethersulfone membranes using this compound resulted in improved ionic conductivity and selectivity for ion transport applications. The sulfonation process significantly enhanced membrane performance in fuel cells.

Mecanismo De Acción

The mechanism of action of (4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride primarily involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products depend on the nature of the nucleophile and the reaction conditions. The compound can also act as a leaving group in elimination reactions, facilitating the formation of alkenes.

Comparación Con Compuestos Similares

Methanesulfonyl Chloride (CH₃SO₂Cl)

Molecular Weight: 114.55 g/mol CAS No.: 124-63-0 Key Properties:

Hazard Profile :

Comparison :

- Reactivity : Both compounds act as sulfonylating agents, but the dimethyloxolan group in the target compound may reduce electrophilicity compared to methanesulfonyl chloride due to steric hindrance.

- Applications : Methanesulfonyl chloride is widely used in synthesizing mesylates (e.g., ), while the target compound’s bulkier structure may tailor it for specialized substrates requiring steric modulation.

Sulfonylurea Herbicide Derivatives (e.g., Metsulfuron Methyl)

Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl) . Molecular Weight: ~381 g/mol (approximated from structure). Key Properties:

- Herbicidal activity via acetolactate synthase inhibition.

- Contains a sulfonylurea bridge instead of a sulfonyl chloride group.

Comparison :

- Functionality: Sulfonylureas rely on sulfonamide linkages for bioactivity, whereas the target compound’s sulfonyl chloride group is reactive and non-bioactive.

- Synthesis : The target compound could serve as an intermediate for sulfonamide-containing agrochemicals, analogous to how methanesulfonyl chloride is used in drug synthesis .

Deuterated Sulfonamides (e.g., Betapace-d6)

Example: N-[4-[1-Hydroxy-2-[(1-methylethyl-d₆)amino]ethyl]phenyl]methanesulfonamide Hydrochloride . Molecular Weight: 278.40 + 36.46 (HCl) = 314.86 g/mol. Key Properties:

- Deuterated analogs used in pharmacokinetic studies.

Comparison :

- Structural Similarity : Both compounds incorporate sulfonamide groups, but Betapace-d6 is a pharmaceutical agent, while the target compound is a synthetic intermediate.

- Reactivity : The target compound’s sulfonyl chloride group offers direct reactivity for conjugation, unlike the stable sulfonamide in Betapace-d4.

Tosyl Chloride (p-Toluenesulfonyl Chloride)

Molecular Weight : 190.65 g/mol.

Key Properties :

- Boiling point: 134°C (10 mmHg).

- Common in protecting group chemistry.

Comparison :

- Steric Effects : Tosyl chloride’s aromatic ring provides planar steric hindrance, while the dimethyloxolan group in the target compound introduces conformational rigidity.

- Applications : Tosyl chloride is used for alcohol/amine protection; the target compound may enable similar reactions but with altered solubility or stability.

Data Table: Comparative Analysis

Actividad Biológica

(4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features impart specific biological activities, making it a subject of interest in various research fields. This article reviews its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound has the molecular formula CHClOS and a monoisotopic mass of approximately 212.03 Da. The presence of the methanesulfonyl chloride group contributes to its high reactivity, particularly towards nucleophiles, which is crucial for its biological activity.

The biological activity of this compound primarily stems from the electrophilic nature of the methanesulfonyl chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives. The compound's ability to act as a leaving group in elimination reactions further enhances its utility in synthesizing complex molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting their growth. The mechanism involves disrupting microbial cell walls or interfering with essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenases (COXs) or lipoxygenases (LOXs), thereby reducing the production of pro-inflammatory mediators.

Enzyme Inhibition

This compound acts as an enzyme inhibitor , particularly targeting serine proteases and other key enzymes in metabolic pathways. This inhibition can lead to altered cellular responses, which is beneficial in therapeutic contexts.

Applications in Research and Industry

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for introducing sulfonyl groups into organic compounds. |

| Medicinal Chemistry | Serves as an intermediate in the synthesis of pharmaceutical agents. |

| Polymer Chemistry | Employed in modifying polymers to enhance their functional properties. |

| Biological Research | Utilized in developing probes for studying enzyme mechanisms and pathways. |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various strains of Escherichia coli and Staphylococcus aureus demonstrated that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The compound's mechanism was attributed to cell membrane disruption and inhibition of protein synthesis. -

Anti-inflammatory Mechanism Investigation

In vitro assays revealed that treatment with this compound reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use as an anti-inflammatory agent by modulating immune responses. -

Enzyme Inhibition Analysis

Kinetic studies showed that the compound effectively inhibited serine proteases involved in blood coagulation pathways, indicating potential applications in developing anticoagulant therapies.

Q & A

Q. What are the recommended synthetic methodologies for (4,4-Dimethyloxolan-2-yl)methanesulfonyl chloride, and how can reaction yields be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A scalable approach involves using the Thiourea/NCBSI/HCl system (N-chloro-N-(phenylsulfonyl)benzene sulfonamide), which enables efficient conversion of alkyl halides to sulfonyl chlorides. Key parameters for optimization include:

- Reagent stoichiometry : A 1:1 molar ratio of alkyl halide to NCBSI minimizes side reactions.

- Temperature : Reactions typically proceed at 0–25°C to avoid decomposition.

- Workup : Precipitation in cold water yields pure product (96% yield for analogous compounds) .

Q. Table 1: Representative Yields for Analogous Sulfonyl Chlorides

| Compound | Yield (%) | Conditions | Reference |

|---|---|---|---|

| (4-Chlorophenyl) derivative | 96 | 0°C, 2 h, aqueous workup | |

| (4-Bromophenyl) derivative | 94 | RT, 1.5 h |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Due to its acute toxicity (H301, H311, H330) and corrosivity (H314), the following measures are essential:

Q. Table 2: Hazard Mitigation Strategies

| Hazard Type | Mitigation Action | Evidence ID |

|---|---|---|

| Skin corrosion | Immediate washing with soap/water | |

| Inhalation toxicity | Self-contained breathing apparatus (SCBA) |

Q. How can researchers characterize this compound using spectroscopic methods?

Answer: 1H/13C NMR and melting point analysis are standard for structural confirmation:

- 1H NMR : Look for characteristic sulfonyl chloride protons (e.g., δ 4.46–4.76 ppm for methylene groups in analogous compounds) .

- 13C NMR : Sulfonyl carbons appear at δ 45–70 ppm .

- Melting Point : Compare observed values with literature (e.g., 92–93°C for (4-chlorophenyl)methanesulfonyl chloride) .

Advanced Research Questions

Q. How do hydrolysis rates of this compound compare to structural analogs, and how can data contradictions be resolved?

Answer: Unlike thionyl or sulfuryl chlorides, methanesulfonyl chloride derivatives hydrolyze slowly due to steric hindrance from substituents (e.g., dimethyloxolan groups). Contradictions in hydrolysis data may arise from:

- pH variability : Hydrolysis accelerates under alkaline conditions.

- Analytical methods : Use HPLC or conductivity titration for precise rate measurements .

- Structural effects : Electron-withdrawing groups (e.g., halogens) increase stability; bulky groups (e.g., dimethyloxolan) further retard hydrolysis .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Answer: The sulfonyl chloride group acts as a leaving group , enabling reactions with amines, alcohols, or thiols. Key mechanistic steps include:

- Sulfonamide formation : Amines attack the electrophilic sulfur, displacing chloride (second-order kinetics) .

- Acid chloride synthesis : Methanesulfonyl chloride facilitates carboxylic acid dehydration via intermediate sulfonate esters .

- Steric effects : The dimethyloxolan ring may hinder nucleophilic access, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.

Q. How can reaction conditions be optimized to minimize decomposition during storage or synthesis?

Answer: Stability challenges include sensitivity to moisture, light, and heat. Optimization strategies:

Q. Table 3: Decomposition Products and Prevention

| Condition | Decomposition Products | Prevention Method |

|---|---|---|

| Hydrolysis | SO2, HCl | Anhydrous conditions |

| Thermal degradation | CO, SOx | Temperature control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.